N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine
CAS No.:
Cat. No.: VC16416546
Molecular Formula: C12H20ClN5
Molecular Weight: 269.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H20ClN5 |
|---|---|
| Molecular Weight | 269.77 g/mol |
| IUPAC Name | N-[(1-ethylpyrazol-3-yl)methyl]-2-propan-2-ylpyrazol-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C12H19N5.ClH/c1-4-16-8-6-11(15-16)9-13-12-5-7-14-17(12)10(2)3;/h5-8,10,13H,4,9H2,1-3H3;1H |
| Standard InChI Key | VRJFTLCBHRLZBX-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=CC(=N1)CNC2=CC=NN2C(C)C.Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular formula of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine is C₁₂H₁₉N₅, with a molecular weight of 269.77 g/mol. The IUPAC name reflects its substitution pattern: a 1-ethyl group on the first pyrazole ring and a 1-isopropyl group on the second pyrazole ring, linked by a methylene-amine bridge. The canonical SMILES representation is CCN1C(=CC=N1)CNC2=CC=NN2C(C)C, illustrating the connectivity and stereochemical arrangement.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉N₅ |
| Molecular Weight | 269.77 g/mol |
| IUPAC Name | N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine |
| SMILES | CCN1C(=CC=N1)CNC2=CC=NN2C(C)C |
| InChI | InChI=1S/C12H19N5 |
The compound’s structure confers moderate lipophilicity (logP ≈ 2.8), which enhances membrane permeability but may reduce aqueous solubility. X-ray crystallography studies of analogous pyrazole derivatives suggest that the isopropyl group introduces steric hindrance, potentially affecting binding interactions with biological targets.
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis typically involves a cyclocondensation reaction between 1-ethyl-1H-pyrazole and isopropylhydrazine in the presence of a carbonyl compound (e.g., formaldehyde) under acidic conditions. This stepwise approach ensures regioselective formation of the pyrazole rings and the methylene bridge.
Reaction Scheme:
-
Formation of 1-ethyl-1H-pyrazole-3-carbaldehyde: Oxidation of 1-ethyl-1H-pyrazole using MnO₂.
-
Condensation with isopropylhydrazine: The aldehyde reacts with isopropylhydrazine in ethanol, catalyzed by HCl, to form the hydrazone intermediate.
-
Cyclization: Heating the intermediate at 80°C facilitates ring closure, yielding the target compound.
Industrial Production
For large-scale manufacturing, continuous flow reactors are employed to enhance reaction efficiency and yield (typically >85%). Microwave-assisted synthesis has also been explored to reduce solvent consumption and reaction times, aligning with green chemistry principles. Post-synthesis purification involves column chromatography and recrystallization from ethanol-water mixtures to achieve >98% purity.
Physicochemical Properties
Thermal and Solubility Profiles
The compound is a white crystalline solid with a melting point of 132–135°C and moderate solubility in polar aprotic solvents (e.g., DMSO: 25 mg/mL) but limited solubility in water (<1 mg/mL). Its stability under ambient conditions makes it suitable for long-term storage.
Table 2: Physicochemical Data
| Property | Value |
|---|---|
| Melting Point | 132–135°C |
| Solubility in DMSO | 25 mg/mL |
| LogP | 2.8 |
| Stability | Stable at 25°C for 12 months |
Reactivity
The electron-rich pyrazole rings undergo electrophilic substitution at the 4-position, while the secondary amine bridge participates in alkylation and acylation reactions. These properties enable structural modifications for optimizing pharmacokinetic profiles.
Biological Activity and Mechanism
Kinase Inhibition
N-[(1-Ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine acts as a potent kinase inhibitor, targeting the ATP-binding pocket of enzymes such as Aurora-A and CDK2. Computational docking studies suggest that the isopropyl group stabilizes hydrophobic interactions with kinase residues, while the ethyl group minimizes steric clashes.
Table 3: In Vitro Kinase Inhibition Data
| Kinase Target | IC₅₀ (µM) |
|---|---|
| Aurora-A | 0.16 ± 0.03 |
| CDK2 | 0.95 |
Applications in Medicinal Chemistry
Lead Optimization
The compound’s scaffold serves as a template for developing selective kinase inhibitors. Structural analogs with fluorinated isopropyl groups show enhanced blood-brain barrier penetration, suggesting potential in glioblastoma therapy.
Drug Delivery Systems
Encapsulation in PEGylated liposomes improves aqueous solubility and bioavailability, with in vivo studies showing a 2.5-fold increase in plasma half-life compared to free drug formulations.
Comparison with Structural Analogs
Substituent Effects
Replacing the ethyl group with a cyclopropyl moiety (as in N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) reduces metabolic clearance but compromises kinase selectivity. Conversely, hydroxylation of the isopropyl group enhances solubility but diminishes target binding affinity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume